[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol
Overview
Description
Scientific Research Applications
Medicine: Antitumor Activity
This compound has shown promise in the medical field due to its structural similarity to other molecules with known biological activities. For instance, a chloro-substituted analog has exhibited pronounced antitumor activity . This suggests that “[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol” could be a candidate for further research into cancer treatment options.
Agriculture: Herbicidal Properties
In agriculture, the focus is on the herbicidal potential of related ionic liquids containing phenoxy groups . Given the structural similarities, it’s plausible that “[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol” could serve as a basis for developing new herbicides that are more effective or environmentally friendly.
Material Science: Polymer Synthesis
The m-aryloxy phenol group, to which this compound belongs, is significant in material science. It’s used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance . This compound could contribute to the synthesis of new polymers with enhanced properties.
Environmental Science: Ionic Liquids
Research into ionic liquids, which are salts in the liquid state at room temperature, has highlighted their potential environmental benefits as alternatives to traditional solvents. The compound could be involved in the synthesis of new ionic liquids with specific physicochemical properties tailored for environmental applications .
Biochemistry: Biological Activity
The m-aryloxy phenol derivatives are known for their potential biological activities, including anti-inflammatory effects . “[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol” could be pivotal in biochemistry research focused on understanding and harnessing these activities for therapeutic purposes.
Pharmacology: Drug Development
In pharmacology, the benzimidazole moiety is recognized for its presence in various pharmacologically active compounds. The subject compound could be utilized in the design and development of new drugs, leveraging its benzimidazole core to potentially improve bioavailability and efficacy .
properties
IUPAC Name |
[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-9-15(10-8-14)22-12-4-11-20-17-6-3-2-5-16(17)19-18(20)13-21/h2-3,5-10,21H,4,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEOBBNMUJPWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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